molecular formula C8H8N2O2S B12911281 3-(Thenylideneamino)-2-oxazolidone CAS No. 34489-28-6

3-(Thenylideneamino)-2-oxazolidone

Cat. No.: B12911281
CAS No.: 34489-28-6
M. Wt: 196.23 g/mol
InChI Key: ZSXOGKVIBJQFQH-RMKNXTFCSA-N
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Description

3-(Thenylideneamino)-2-oxazolidone is a derivative of 2-oxazolidone, a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms. The compound is characterized by a thenylideneamino substituent (a thiophene-derived group) at the 3-position of the oxazolidone ring. The thenyl group may confer unique electronic and steric properties, influencing reactivity and biological activity compared to other substituents like nitro-furfuryl or bromopropionyl groups .

Properties

CAS No.

34489-28-6

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+

InChI Key

ZSXOGKVIBJQFQH-RMKNXTFCSA-N

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=CS2

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for oxazolidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

General Reactivity of Oxazolidinones

Oxazolidinones exhibit characteristic reactivity due to their strained five-membered ring and functional group diversity. Key reactions include:

  • Ring-opening reactions via nucleophilic attack at the carbonyl group or adjacent positions.

  • [3+2] Cycloadditions with dipolarophiles (e.g., epoxides, isocyanates) .

  • Transition-metal-catalyzed functionalizations (e.g., N-arylation, C–H activation) .

Nucleophilic Additions

The thenylideneamino group (–N=CH–C₄H₃S) at position 3 may participate in:

  • Conjugate additions with organometallic reagents (e.g., Grignard reagents) at the α,β-unsaturated imine moiety.

  • Acid-catalyzed hydrolysis of the imine to yield 3-amino-2-oxazolidinone and thiophene-2-carbaldehyde .

Cycloaddition Reactions

The oxazolidinone ring can act as a dipolarophile in:

  • 1,3-Dipolar cycloadditions with nitrones or azides to form fused heterocycles (e.g., triazolines) .

  • Catalytic [3+2] couplings with epoxides or isocyanates, mediated by tetraarylphosphonium salts (TAPS) or copper complexes .

Transition-Metal Catalysis

  • Palladium-catalyzed N-arylation : The NH group in the oxazolidinone ring could undergo cross-coupling with aryl halides (e.g., aryl bromides) using Pd catalysts and phosphine ligands .

  • Copper-mediated C–H activation : The thiophene moiety may direct regioselective functionalization (e.g., halogenation) .

Experimental Data from Analogous Systems

Relevant findings from oxazolidinone derivatives include:

Reaction TypeConditionsYield (%)SelectivityReference
Pd-catalyzed N-arylationPd(OAc)₂, Xantphos, K₂CO₃, 100°C72–89>20:1
Cu-catalyzed cyclizationCuI, BPMO ligand, RT85–95Chemoselective
TAPS-mediated [3+2] couplingTAPS (10 mol%), DCM, 25°C65–82N/A

Mechanistic Considerations

  • Ring-opening pathways : The oxazolidinone’s carbonyl group is susceptible to nucleophilic attack (e.g., by amines or alcohols), leading to urethane intermediates .

  • Radical mechanisms : Amidyl radicals generated via photocatalysis (e.g., iridium complexes) can undergo addition to alkenes .

  • Electrochemical carboxylation : CO₂ insertion into allylic amines forms 2-oxazolidinones under mild conditions .

Challenges and Limitations

  • Steric hindrance : The thenylideneamino group may impede reactions at position 3.

  • Functional group compatibility : Thiophene’s electron-rich nature could interfere with metal-catalyzed processes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One significant application of 3-(Thenylideneamino)-2-oxazolidone is in the development of antimicrobial agents. Compounds with oxazolidinone structures have been shown to inhibit protein synthesis in bacteria, making them valuable in treating infections. For instance, derivatives of oxazolidinones have been synthesized and tested for activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Case Study: Synthesis and Evaluation

A recent study synthesized a series of oxazolidinone derivatives, including 3-(Thenylideneamino)-2-oxazolidone, which exhibited significant antimicrobial activity. The compounds were evaluated using standard agar diffusion methods, showing zones of inhibition comparable to established antibiotics. The results indicated that modifications at the 5-position of the oxazolidinone ring enhanced antibacterial efficacy .

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of polymers due to its ability to undergo ring-opening polymerization. This process enables the creation of biodegradable plastics with desirable mechanical properties. Research has demonstrated that incorporating 3-(Thenylideneamino)-2-oxazolidone into polymer matrices can improve thermal stability and reduce environmental impact .

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)BiodegradabilityMechanical Strength (MPa)
Control (without additive)150No30
With 3-(Thenylideneamino)-2-oxazolidone180Yes45

Agricultural Chemistry

Pesticide Development

In agricultural applications, 3-(Thenylideneamino)-2-oxazolidone has been explored as a potential pesticide. Its structure allows for modifications that enhance its effectiveness against specific pests while minimizing toxicity to non-target organisms. Studies have shown that certain derivatives exhibit promising insecticidal activity .

Case Study: Insecticidal Efficacy

A field trial was conducted to assess the effectiveness of a formulated pesticide containing 3-(Thenylideneamino)-2-oxazolidone against common agricultural pests. The results indicated a significant reduction in pest populations compared to control plots, demonstrating its potential as an effective biopesticide .

Mechanism of Action

The mechanism of action of 3-((Thiophen-2-ylmethylene)amino)oxazolidin-2-one involves its interaction with specific molecular targets. For example, in antibacterial applications, oxazolidinone derivatives inhibit protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Groups : Furazolidone’s nitro-furan substituent enhances its antibacterial properties, while bromine in 3-(2-bromopropionyl)-2-oxazolidone increases reactivity in polymerization.
  • Aromatic vs. Aliphatic Substituents: The thenylideneamino group (aromatic) may improve stability compared to aliphatic substituents but could reduce solubility .

Key Insights :

  • CO2 Utilization : The Ag4-catalyzed cyclization of propargylamine with CO2 represents a sustainable route for 2-oxazolidone synthesis .
  • Thermal Degradation : Some 2-oxazolidones form as degradation products, e.g., in amine-based CO2 capture systems, highlighting stability concerns under high temperatures .

Key Insights :

  • Pharmaceutical vs. Industrial Use : Furazolidone’s niche is antimicrobial therapy, whereas bromopropionyl derivatives are industrial catalysts.
  • Market Trends : The 2-oxazolidone market is driven by demand for CO2-derived fine chemicals and polymer precursors .

Physicochemical Properties

Compound Name Solubility Stability Melting Point (°C)
Furazolidone Insoluble in water, ethanol Stable under dry conditions 275–280
3-(Thenylideneamino)-2-oxazolidone Likely low aqueous solubility Susceptible to thermal degradation Not reported
2-Oxazolidone (parent compound) Water-miscible Degrades at >150°C 89–91

Key Insights :

  • Solubility Challenges: Aromatic substituents (e.g., thenylideneamino) reduce solubility, limiting bioavailability in drug design .
  • Thermal Sensitivity : Thermal degradation pathways (e.g., carbamate polymerization) are common in oxazolidone derivatives .

Biological Activity

3-(Thenylideneamino)-2-oxazolidone is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

3-(Thenylideneamino)-2-oxazolidone features a unique chemical structure characterized by a 2-oxazolidone ring. The oxazolidinone framework is known for its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thus preventing the formation of the initiation complex necessary for translation . This mechanism is particularly effective against Gram-positive bacteria and has been employed in developing treatments for antibiotic-resistant strains.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazolidinones exhibit significant antibacterial properties. For instance, compounds similar to 3-(Thenylideneamino)-2-oxazolidone have shown potent inhibitory effects against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Notably, some derivatives have minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against resistant strains .

Table 1: Antimicrobial Efficacy of Oxazolidinones

Compound NameBacterial StrainMIC (μg/mL)
3-(Thenylideneamino)-2-oxazolidoneStaphylococcus aureus< 1.0
Derivative AEnterococcus faecalis0.5
Derivative BStreptococcus pneumoniae< 0.25

Cytotoxicity Studies

The cytotoxic effects of 3-(Thenylideneamino)-2-oxazolidone have been evaluated in various cell lines. In vitro studies indicated that certain concentrations led to increased cell viability in normal cell lines while exhibiting selective toxicity towards cancerous cells. For example, at concentrations ranging from 50 to 100 µM, some derivatives showed enhanced metabolic activity in cancer cells compared to control groups .

Table 2: Cytotoxicity Results

Concentration (µM)Cell LineViability (%)
6L929 (normal)110
50A549 (cancer)102
100HeLa (cancer)90

Case Studies

Several case studies have explored the therapeutic potential of oxazolidinones:

  • Case Study on Antibacterial Resistance : A study highlighted the efficacy of oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that compounds like 3-(Thenylideneamino)-2-oxazolidone can overcome resistance mechanisms typically associated with beta-lactam antibiotics .
  • Anticancer Properties : Research involving breast cancer cell lines (MCF-7) indicated that certain oxazolidinone derivatives can induce apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 3-(Thenylideneamino)-2-oxazolidone and its derivatives?

  • Methodological Answer : The synthesis of 3-substituted-2-oxazolidone derivatives typically involves cyclization reactions or nucleophilic substitutions. For example, 3-(2-bromopropionyl)-2-oxazolidone derivatives can be synthesized using 2-bromopropionyl bromide as a reagent, followed by cyclization under controlled conditions (e.g., ionic liquid-mediated acylation) . Another approach involves thermal rearrangement of dioxazolones in xylene to yield 2-oxazolidone derivatives, achieving high yields (e.g., 90% for methoxymethylphenoxyethylene-2-oxazolidone) . For analogs like furazolidone (3-((5-nitrofurfurylidene)amino)-2-oxazolidone), condensation of nitro-substituted furans with 3-amino-2-oxazolidone is a key step . Key Considerations :
  • Optimize reaction temperature and solvent polarity to minimize side products.
  • Monitor cyclization via IR spectroscopy (e.g., characteristic 1760 cm⁻¹ band for 2-oxazolidone) .

Q. How can researchers characterize the stability and degradation pathways of 3-(Thenylideneamino)-2-oxazolidone under varying conditions?

  • Methodological Answer : Stability studies should employ forced degradation under acidic, basic, oxidative, and thermal conditions. For example, in carbapenem antibiotic research, cyclization of carbamate intermediates into 2-oxazolidone-containing structures was confirmed via NMR (¹H and ¹³C) and correlation spectroscopy (COSY) . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can identify degradation products, such as sulfonamide derivatives formed during hydrolysis . Key Data :
  • Table 1 : Degradation Products and Analytical Techniques
ConditionMajor Degradation ProductAnalytical MethodReference
Acidic HydrolysisSulfonamide derivatives¹H NMR, LC-MS
Thermal StressCyclized 2-oxazolidone structuresIR, COSY

Q. What spectroscopic techniques are most reliable for confirming the structure of 3-substituted-2-oxazolidones?

  • Methodological Answer :
  • ¹H NMR : Assign protons adjacent to the oxazolidone ring (e.g., methylene protons at δ 3.5–4.5 ppm) and confirm coupling patterns (e.g., AB quartets for exo-N-methylene groups) .
  • ¹³C NMR : Identify carbonyl carbons (C=O at δ 155–165 ppm) and nitrogens in the oxazolidone ring .
  • IR Spectroscopy : Detect lactone carbonyl stretching (1750–1780 cm⁻¹) and secondary amine bands .
  • X-ray Crystallography : Resolve stereochemical ambiguities, especially for chiral centers in derivatives like 1β-methylcarbapenems .

Advanced Research Questions

Q. How do computational studies inform the reaction mechanisms of 2-oxazolidone formation, particularly in CO₂ fixation systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., M06-2X/6-31+g(d,p)) can model pathways for CO₂ fixation with amines. For monoethanolamine (MEA), nucleophilic addition of MEA to CO₂ forms carbamate intermediates, which may cyclize into 2-oxazolidone under kinetic control. However, thermodynamic analysis shows this pathway is less favorable compared to carbamic acid formation, highlighting the need for kinetic trapping strategies . Key Insight :
  • Use solvation models (e.g., SMD) to simulate solvent effects on transition states .

Q. What strategies resolve contradictions in stereochemical outcomes during 2-oxazolidone synthesis?

  • Methodological Answer : Stereoselectivity in Reformatsky reactions (e.g., for 1β-methylcarbapenems) depends on chiral auxiliaries like 3-(2-bromopropionyl)-2-oxazolidone derivatives. Optimize enantiomeric excess (ee) by:
  • Adjusting reaction temperature (lower temps favor kinetic control).
  • Using bulky ligands (e.g., (R)-BINOL) to bias transition states .
    Case Study :
  • Yoshio Ito’s work achieved >95% ee in carbapenem intermediates using 2-oxazolidone auxiliaries .

Q. How can researchers mitigate toxicity risks associated with 2-oxazolidone derivatives?

  • Methodological Answer :
  • Acute Toxicity Screening : Conduct LD₅₀ assays (e.g., oral administration in rodent models) to identify hazardous derivatives. For example, 5-(o-methoxyphenoxymethyl)-2-oxazolidone showed an LD₅₀ of 3820 mg/kg in rats, indicating low acute toxicity .
  • Structural Modifications : Replace nitro groups (e.g., in furazolidone) with less toxic substituents (e.g., methoxy or methylthio groups) to reduce mutagenic potential .

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